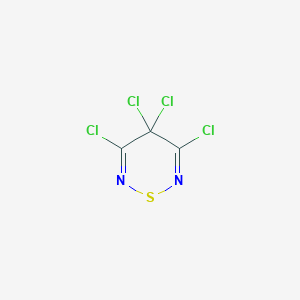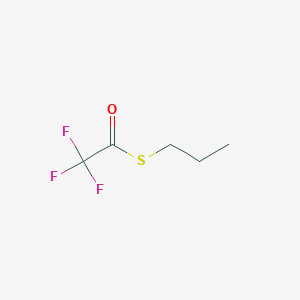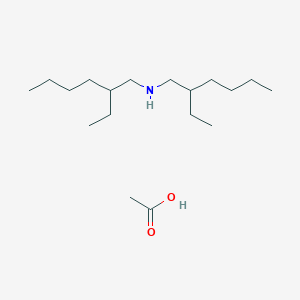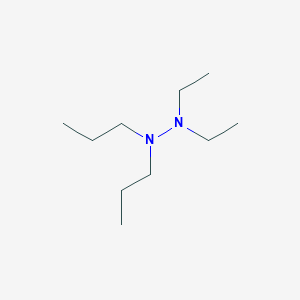
sodium;3,3-dimethylbut-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3,3-dimethylbut-1-yne: is an organic compound with the molecular formula C6H9Na sodium tert-butylacetylene . This compound is characterized by the presence of a sodium ion bonded to a 3,3-dimethylbut-1-yne molecule, which contains a triple bond between the first and second carbon atoms and two methyl groups attached to the third carbon atom.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of sodium;3,3-dimethylbut-1-yne typically begins with tert-butylacetylene (3,3-dimethyl-1-butyne) and sodium metal.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the sodium from reacting with moisture. The tert-butylacetylene is dissolved in an appropriate solvent, such as tetrahydrofuran (THF), and sodium metal is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the sodium is completely consumed, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Sodium;3,3-dimethylbut-1-yne can undergo oxidation reactions, typically forming carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The sodium ion can be replaced by other cations or functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Products include 3,3-dimethylbutanoic acid or 3,3-dimethylbutanal.
Reduction: Products include 3,3-dimethylbutane or 3,3-dimethylbutene.
Substitution: Products include 3,3-dimethyl-1-bromo-1-butene or 3,3-dimethyl-1-chloro-1-butene.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the tert-butylacetylene moiety into various molecules.
- Acts as a precursor for the synthesis of complex organic compounds.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active molecules.
- Used in the development of pharmaceuticals and agrochemicals.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the synthesis of polymers and advanced materials with unique properties.
作用機序
The mechanism of action of sodium;3,3-dimethylbut-1-yne involves the interaction of the sodium ion with various molecular targets. The sodium ion can act as a nucleophile, attacking electrophilic centers in other molecules. The triple bond in the 3,3-dimethylbut-1-yne moiety can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These interactions can lead to the formation of complex molecular structures with diverse chemical and physical properties.
類似化合物との比較
3,3-Dimethyl-1-butyne: The parent compound without the sodium ion.
Sodium acetylide: A similar compound with a sodium ion bonded to an acetylene moiety.
Sodium phenylacetylide: A compound with a sodium ion bonded to a phenylacetylene moiety.
Uniqueness:
- Sodium;3,3-dimethylbut-1-yne is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the compound.
- The sodium ion enhances the nucleophilicity of the compound, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
42875-50-3 |
|---|---|
分子式 |
C6H9Na |
分子量 |
104.13 g/mol |
IUPAC名 |
sodium;3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Na/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChIキー |
GXSFCGHNZOFEQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#[C-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
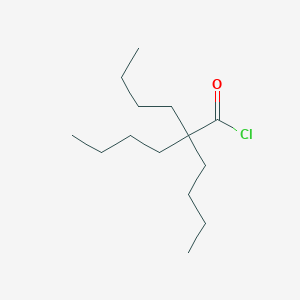
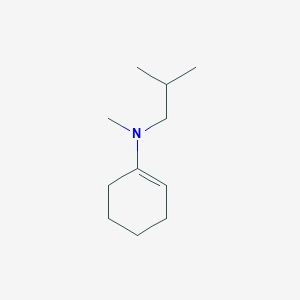
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

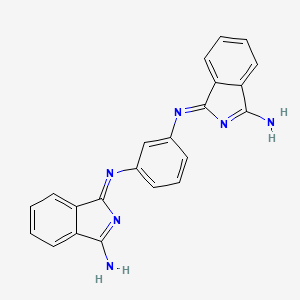
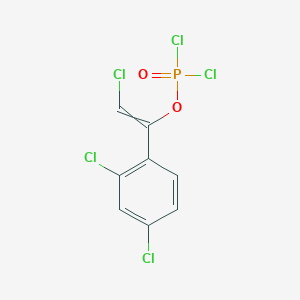
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
